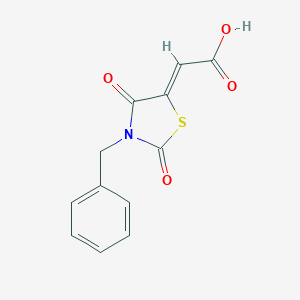
(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid, also known as BDTA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. BDTA is a versatile compound that possesses a unique chemical structure, making it an attractive target for researchers to explore its various properties and potential applications.
作用機序
The mechanism of action of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is not yet fully understood. However, studies have suggested that it may exert its antitumor and antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells. (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
実験室実験の利点と制限
(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is also easy to handle and store, making it a convenient compound for researchers to work with. However, one of the limitations of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. One potential area of research is the development of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid derivatives with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the exploration of the mechanism of action of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid and its derivatives. Additionally, the potential applications of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid in material science and catalysis could also be explored in future studies.
Conclusion:
In conclusion, (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid possesses unique chemical properties, making it an attractive target for researchers to explore its various properties and potential applications. Further research is needed to fully understand the mechanism of action of (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid and its potential applications in various fields.
合成法
(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid can be synthesized through various methods, including the reaction of 2,4-thiazolidinedione with benzyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-thiazolidinedione with benzyl bromide in the presence of a catalyst such as palladium on carbon. These methods have been reported to yield high purity (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid with good yields.
科学的研究の応用
(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor and antiproliferative activities against various cancer cell lines, including breast, lung, and colon cancer. (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
特性
分子式 |
C12H9NO4S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC名 |
(2Z)-2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
InChIキー |
GBYQMGMZTIZAKO-TWGQIWQCSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C(=O)O)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC(=O)O)SC2=O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC(=O)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



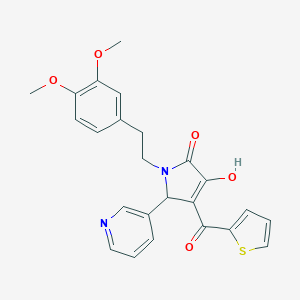
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
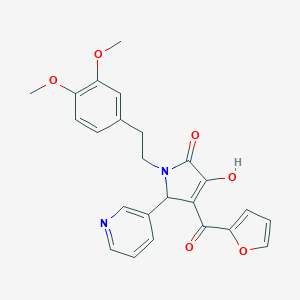
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
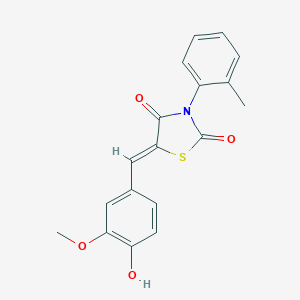

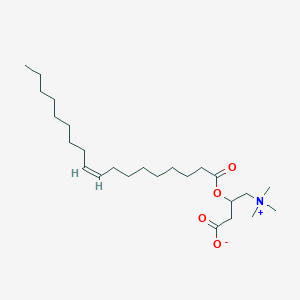
![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
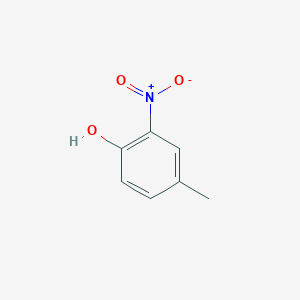
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
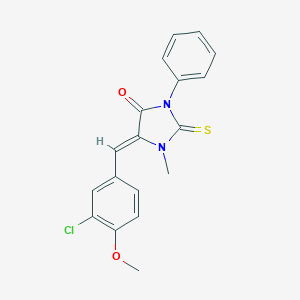
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)